molecular formula C54H67N6O8PSi B584590 N6-Benzoyl-2'-tert-butyldimethylsilyl-7-deaza-5'-O-DMT-adenosine 3'-CE phosphoramidite CAS No. 144994-95-6

N6-Benzoyl-2'-tert-butyldimethylsilyl-7-deaza-5'-O-DMT-adenosine 3'-CE phosphoramidite

Cat. No.: B584590
CAS No.: 144994-95-6
M. Wt: 987.223
InChI Key: MUWOVNLLXDFHQS-QUWBCMLWSA-N
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Description

N6-Benzoyl-2'-tert-butyldimethylsilyl-7-deaza-5'-O-DMT-adenosine 3'-CE phosphoramidite, also known as 7-deaza-adenosine, is a modified nucleoside analog where the nitrogen atom at the 7th position of the adenine ring is replaced by a carbon atom. This modification alters the chemical properties of the nucleoside, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzoyl-2'-tert-butyldimethylsilyl-7-deaza-5'-O-DMT-adenosine 3'-CE phosphoramidite typically involves the modification of adenosine through a series of chemical reactions. One common method includes the use of a palladium-catalyzed cross-coupling reaction to introduce the deaza modification. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate, with reaction temperatures ranging from 80°C to 120°C .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification using high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N6-Benzoyl-2'-tert-butyldimethylsilyl-7-deaza-5'-O-DMT-adenosine 3'-CE phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-deaza-adenosine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various side chains .

Scientific Research Applications

N6-Benzoyl-2'-tert-butyldimethylsilyl-7-deaza-5'-O-DMT-adenosine 3'-CE phosphoramidite has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.

    Biology: Employed in studies of nucleic acid structure and function, as well as in the development of antisense oligonucleotides.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the production of diagnostic reagents and as a tool in molecular biology research.

Mechanism of Action

The mechanism of action of N6-Benzoyl-2'-tert-butyldimethylsilyl-7-deaza-5'-O-DMT-adenosine 3'-CE phosphoramidite involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid function. This disruption can inhibit the replication of viruses or the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

    7-Deaza-Guanosine: Another deaza analog where the nitrogen at the 7th position of guanine is replaced by carbon.

    8-Aza-7-Deazaadenine: A compound with modifications at both the 7th and 8th positions of adenine.

Uniqueness: N6-Benzoyl-2'-tert-butyldimethylsilyl-7-deaza-5'-O-DMT-adenosine 3'-CE phosphoramidite is unique due to its specific modification at the 7th position, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has shown promising results in antiviral and anticancer research, making it a valuable tool in medicinal chemistry .

Properties

IUPAC Name

N-[7-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H67N6O8PSi/c1-37(2)60(38(3)4)69(65-34-18-32-55)67-47-46(35-64-54(40-21-16-13-17-22-40,41-23-27-43(62-8)28-24-41)42-25-29-44(63-9)30-26-42)66-52(48(47)68-70(10,11)53(5,6)7)59-33-31-45-49(56-36-57-50(45)59)58-51(61)39-19-14-12-15-20-39/h12-17,19-31,33,36-38,46-48,52H,18,34-35H2,1-11H3,(H,56,57,58,61)/t46-,47-,48-,52-,69?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWOVNLLXDFHQS-QUWBCMLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H67N6O8PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

987.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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